molecular formula C11H23NO B8287212 5-Amino-5-propyl-cyclooctanol

5-Amino-5-propyl-cyclooctanol

Cat. No.: B8287212
M. Wt: 185.31 g/mol
InChI Key: UKWZJBGAHOZAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-5-propyl-cyclooctanol is a synthetic organic compound featuring a cyclooctane backbone functionalized with both an amino and a hydroxyl group, as well as a propyl substituent. The cyclooctane ring, an eight-membered cycloalkane, is known to exhibit conformational flexibility and presents a unique three-dimensional structure that can be valuable in chemical synthesis and materials science . The presence of both amino and hydroxyl functional groups on the same carbon atom makes this molecule a potential precursor for the synthesis of more complex chemical entities, such as cyclodepsipeptides, which are hybrid structures of amino and hydroxy acids known for their diverse biological activities . As a building block, it may be of interest in medicinal chemistry for the development of novel pharmacophores, or in polymer science for creating novel polyamides or polyesters. This compound is supplied as a research-grade material. This compound is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

5-amino-5-propylcyclooctan-1-ol

InChI

InChI=1S/C11H23NO/c1-2-7-11(12)8-3-5-10(13)6-4-9-11/h10,13H,2-9,12H2,1H3

InChI Key

UKWZJBGAHOZAQH-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCC(CCC1)O)N

Origin of Product

United States

Stereochemical Aspects and Chirality of 5 Amino 5 Propyl Cyclooctanol

Enantioselective Synthesis Approaches

The creation of specific enantiomers of 5-Amino-5-propyl-cyclooctanol requires sophisticated synthetic strategies that can introduce chirality in a controlled manner. Asymmetric catalysis and substrate-controlled induction are paramount in this endeavor.

Transition metal-catalyzed reactions are powerful tools for the enantioselective synthesis of chiral molecules, including cyclic alcohols.

Rhodium-Catalyzed Methods: Rhodium complexes, particularly with chiral ligands, are effective catalysts for various asymmetric transformations. For the synthesis of a cyclooctanol (B1193912) derivative, a rhodium-catalyzed asymmetric hydrogenation of a corresponding cyclooctenone precursor could be a viable strategy. More advanced methods involve rhodium(I)-catalyzed cycloaddition reactions, which can construct complex bicyclic systems that may serve as precursors to the desired cyclooctanol. nih.gov For instance, a formal [4+2] cycloaddition can create multiple stereogenic centers with high enantio- and diastereoselectivity. nih.gov Another approach involves the rhodium-catalyzed asymmetric arylation or vinylation of cyclobutenone ketals, which proceeds through enantioselective carbometalation followed by β-oxygen elimination, serving as a surrogate for additions to cyclobutanones. nih.gov While not directly forming an eight-membered ring, these methods highlight the capability of rhodium catalysts to create chiral building blocks that could be further elaborated into the target structure.

Palladium-Catalyzed Methods: Palladium catalysis offers a robust platform for asymmetric synthesis. A key approach applicable to the synthesis of chiral cycloalkanols is the asymmetric hydrogenation of 2-substituted cyclic ketones via dynamic kinetic resolution (DKR). dicp.ac.cn This method has been successfully used to produce trans cycloalkanols with excellent enantioselectivities. dicp.ac.cn For a precursor to this compound, a suitably substituted cyclooctanone (B32682) could undergo palladium-catalyzed asymmetric hydrogenation under acidic conditions to set the stereochemistry of the hydroxyl-bearing carbon. dicp.ac.cn Furthermore, palladium-catalyzed asymmetric alkylation is a central transformation for creating all-carbon quaternary stereocenters, which would be relevant for constructing the C5-substituted amino center of the target molecule. kaust.edu.sanih.gov Palladium-catalyzed oxidative desymmetrization of meso-dibenzoates also provides access to enantioenriched cycloalkenone building blocks, which can be precursors to a wide range of substituted cyclic ketones and alcohols. nih.govrsc.org

Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent widely used in carbon-carbon bond formation. rsc.org It is particularly effective in mediating intramolecular cyclization reactions to form medium-sized rings, which are often challenging to synthesize due to unfavorable enthalpic and entropic factors. beilstein-journals.org

SmI₂-induced 8-endo-trig cyclizations of substrates like γ-styryl-substituted ketoesters are an efficient route to cyclooctanol derivatives. beilstein-journals.org The stereoselectivity of these reactions is influenced by the substitution pattern of the substrate. The reaction proceeds through a samarium ketyl intermediate, and the subsequent cyclization and protonation steps determine the final stereochemistry of the cyclooctanol product. beilstein-journals.org In the context of asymmetric synthesis, chirality can be introduced by using a chiral auxiliary within the substrate or by employing chiral ligands and additives that influence the stereochemical outcome of the cyclization. mdpi.comresearchgate.net For example, a samarium-mediated Barbier-type annulation has been used as a key step in the asymmetric total synthesis of natural products containing seven-membered rings, demonstrating its potential for stereoselective formation of cyclic frameworks. mdpi.comnii.ac.jp

Diastereoselective Control in Cyclooctanol Framework Formation

When constructing a molecule with multiple stereocenters like this compound, controlling the relative configuration between these centers (diastereoselectivity) is as crucial as controlling the absolute configuration (enantioselectivity).

The stereochemical outcome of cyclization and addition reactions is governed by a combination of steric and electronic factors, which dictate the preferred transition state geometry. Asymmetric induction, where a pre-existing chiral center in the substrate directs the formation of a new stereocenter, is a fundamental principle. researchgate.net

In the formation of the cyclooctanol framework, conformational control is key to achieving high diastereoselectivity. researchgate.net For open-chain precursors, the molecule must adopt a specific conformation to minimize steric hindrance and electronic repulsion in the transition state leading to cyclization. For instance, in SmI₂-induced cyclizations, the substitution pattern on both the ketone and alkene moieties significantly influences the efficacy, regioselectivity, and stereoselectivity of the reaction. beilstein-journals.org The stereochemistry of the protonation step that quenches the intermediate samarium organyl is also critical and is influenced by the substrate's structural features. beilstein-journals.org Catalyst control can also be employed to override the inherent substrate bias, making it possible to access less favorable diastereomers. For example, specific catalysts can stabilize a less favorable transition state through interactions like hydrogen bonding, leading to a reversal of diastereoselectivity. dntb.gov.uarsc.org

Chiral Resolution Methodologies

When an enantioselective synthesis is not feasible or results in a racemic mixture, chiral resolution becomes a necessary step to separate the enantiomers. wikipedia.orglibretexts.org This process involves separating a racemate into its pure enantiomeric components. youtube.com

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.com The choice of CSP is critical and depends on the functional groups present in the analyte. For this compound, which is an amino alcohol, polysaccharide-derived and crown ether-based CSPs are particularly suitable.

Polysaccharide-Derived CSPs: These are among the most versatile and widely used CSPs for chiral separations. springernature.com They are typically based on cellulose or amylose derivatives, such as cellulose-tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica support. researchgate.netchiraltech.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer. The separation of chiral amines on these phases often requires the use of mobile phase additives, such as butylamine or diethylamine, to improve peak shape and resolution by masking residual silanol groups on the silica surface. mdpi.comnih.govresearchgate.net A wide range of underivatized chiral primary amines have been successfully resolved using various polysaccharide-based columns under normal phase and polar organic modes. nih.govresearchgate.net

Crown Ether-Based CSPs: Chiral stationary phases based on crown ethers are exceptionally effective for resolving racemic compounds that contain a primary amino group. mdpi.comnih.gov The chiral selector, often a derivative of (18-crown-6)-tetracarboxylic acid, is covalently bonded to the silica support. registech.comregistech.com The separation mechanism relies on the formation of an inclusion complex between the protonated primary ammonium group (R-NH₃⁺) of the analyte and the cavity of the crown ether. registech.comresearchgate.net Chiral recognition occurs through stereoselective interactions between the analyte's substituents and the chiral barriers of the crown ether. researchgate.net These CSPs are highly effective for resolving amino alcohols and various primary amines. nih.govresearchgate.net The resolution can be optimized by adjusting the mobile phase composition, including the type and concentration of organic and acidic modifiers, as well as the column temperature. nih.govresearchgate.net

Table 1: Comparison of Chiral Stationary Phases for Amine and Amino Alcohol Resolution

CSP Type Chiral Selector Example Primary Interaction Mechanism Typical Analytes Mobile Phase Considerations
Polysaccharide-Derived Cellulose or Amylose tris(phenylcarbamate) derivatives Hydrogen bonding, π-π interactions, steric inclusion Broad range of compounds, including amines, alcohols, amides Normal Phase (Heptane/Alcohol) or Polar Organic (Acetonitrile/Alcohol). Basic additives often required. nih.gov
Crown Ether-Based (+)- or (-)-(18-Crown-6)-tetracarboxylic acid Host-guest complexation with primary ammonium ions Primary amines, amino acids, amino alcohols. mdpi.comregistech.com Typically aqueous acidic mobile phases to ensure protonation of the amine. nih.gov

Chiroptical Sensing for Rapid Chirality Analysis

The determination of the absolute configuration and enantiomeric purity of chiral molecules like this compound is a critical aspect of stereochemistry. Chiroptical sensing has emerged as a powerful and rapid method for this purpose, offering a faster alternative to traditional techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org These sensing methods often rely on the interaction of the chiral analyte with a chiral or achiral probe to generate a measurable chiroptical signal, typically circular dichroism (CD).

Several strategies have been developed for the chiroptical sensing of chiral amines and amino alcohols. researchgate.netacs.orgrsc.org One common approach involves the use of achiral probes that react with the functional groups of the analyte—in the case of this compound, the amino and hydroxyl groups. For instance, arylisocyanates can serve as probes, reacting with the amino and alcohol functionalities to form urea and carbamate derivatives, respectively. nih.govrsc.org This reaction induces a CD signal at a wavelength that is dependent on the absolute configuration of the analyte. The intensity of this signal can then be correlated with the enantiomeric excess of the sample.

Another strategy employs metal complexes or supramolecular hosts. researchgate.netrsc.org The binding of the chiral amino alcohol to a metal center or within the cavity of a host molecule can lead to a distinct CD signal. researchgate.netrsc.org For example, the formation of host-guest complexes between chiral amino alcohols and acyclic cucurbiturils has been shown to induce strong CD signals, allowing for the determination of absolute configuration and enantiomeric composition at micromolar concentrations. rsc.org Similarly, in situ formed Schiff base complexes with metal ions like Al³⁺ can exhibit significant circularly polarized luminescence (CPL) signals, which can be used for enantioselective sensing. rsc.org

The key advantages of these chiroptical sensing methods are their operational simplicity, high speed, and compatibility with high-throughput screening formats. researchgate.net They often involve a simple "mix-and-measure" protocol, eliminating the need for laborious sample preparation and separation. rsc.org

Table 1: Chiroptical Sensing Probes for Amino Alcohols

Probe Type Mechanism of Action Signal Advantages
Arylisocyanates Covalent bond formation (urea/carbamate) Induced CD Rapid reaction, strong signals nih.govrsc.org
Acyclic Cucurbiturils Host-guest complexation Induced CD High sensitivity, aqueous media compatibility rsc.org

Conformational Analysis and Stereoisomerism

The biological activity and catalytic utility of chiral amino alcohols are intrinsically linked to their three-dimensional structure. The conformational flexibility and the spatial arrangement of substituents play a pivotal role in how these molecules interact with other chiral entities.

Conformational Flexibility of Chiral Amino Alcohol Ligands

Chiral 1,2-amino alcohols are a crucial class of compounds used as ligands in asymmetric catalysis. nih.govscispace.comrsc.org Their effectiveness often depends on the conformational rigidity or flexibility of the molecular scaffold. The conformational landscape of amino alcohols is governed by a delicate balance of non-covalent interactions, including intramolecular hydrogen bonding between the amino and hydroxyl groups, as well as steric repulsions between substituents. frontiersin.org

For a molecule like this compound, the eight-membered cyclooctanol ring possesses significant conformational flexibility. Unlike the more rigid cyclohexane ring, cyclooctane (B165968) and its derivatives can adopt a variety of conformations, such as the boat-chair, twist-boat-chair, and crown conformations. The interconversion between these conformations is typically rapid at room temperature. The presence of substituents, however, can favor certain conformations over others.

Influence of Substituents on Cyclooctanol Ring Conformation

The conformational preferences of cycloalkane rings are significantly influenced by the nature and position of their substituents. msu.edulibretexts.org In substituted cyclohexanes, for example, bulky substituents preferentially occupy equatorial positions to minimize steric hindrance from 1,3-diaxial interactions. msu.edulibretexts.org While the cyclooctanol ring is more flexible, similar principles of minimizing steric strain apply.

In this compound, the amino and propyl groups are located on the same carbon atom. The conformational preference of the cyclooctanol ring will be dictated by the need to minimize steric clashes between these substituents and the rest of the ring atoms. The propyl group, being bulkier than the amino group, will exert a more significant steric influence. The ring is likely to adopt a conformation that places the bulky propyl group in a pseudo-equatorial position to reduce transannular strain (steric interactions across the ring).

Furthermore, the presence of multiple substituents can have a cooperative or competitive effect on the ring's conformation. The dynamic interconversion between various ring conformations can be significantly affected by the steric bulk of the substituents. nih.gov For instance, bulky substituents can lower the energy barrier for ring inversion in some isomers by relieving steric repulsion in the ground state. nih.gov The specific conformation adopted by this compound would be a fine balance between minimizing angle strain, torsional strain, and transannular steric interactions.

Table 2: Factors Influencing Cycloalkane Conformation

Factor Description Implication for this compound
Angle Strain Deviation from ideal bond angles. The flexible cyclooctane ring can adopt non-planar conformations to minimize angle strain. saskoer.ca
Torsional Strain Eclipsing interactions between adjacent bonds. Ring puckering allows for staggered arrangements of C-H and C-C bonds, reducing torsional strain. saskoer.ca
Transannular Strain Steric repulsion between substituents across the ring. The ring will likely adopt a conformation that minimizes interactions between the propyl/amino groups and other ring protons.

| 1,3-Diaxial Interactions | Steric hindrance between axial substituents on a six-membered ring. msu.edu | Although not a cyclohexane, the principle of avoiding sterically demanding axial-like positions for the propyl group will influence the preferred conformation of the cyclooctanol ring. |

An article on the advanced characterization techniques for the chemical compound “this compound” cannot be generated at this time. A thorough search for scientific literature and data pertaining to this specific molecule has yielded no results for its spectroscopic or chromatographic analysis.

The requested article structure requires in-depth, data-driven content for various advanced characterization techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solid-State NMR)

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Electron Spin Resonance (ESR) Spectroscopy

Chromatographic Separations

Without any available research findings, experimental data, or scholarly publications on "this compound," it is not possible to provide a scientifically accurate and informative article that adheres to the specified outline and high-quality standards. The generation of such an article would require speculative or fabricated data, which would be misleading and scientifically unsound.

Further research would be necessary to synthesize and characterize this compound to produce the data required for the requested article. At present, the scientific community has not published any such findings that are publicly accessible.

Advanced Characterization Techniques for 5 Amino 5 Propyl Cyclooctanol

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability and decomposition profile of a compound like 5-Amino-5-propyl-cyclooctanol.

In a typical TGA experiment, a small amount of the sample is placed in a pan and heated at a constant rate. The instrument records the sample's mass continuously. A plot of mass versus temperature, known as a TGA curve, is generated. The temperature at which mass loss begins indicates the onset of decomposition. nih.gov The shape of the curve and the temperatures of discrete mass loss events can provide information about the decomposition mechanism and the composition of the material. nih.gov For this compound, TGA can determine the upper-temperature limit for its handling and storage.

The data below represents a hypothetical thermal decomposition profile for this compound.

Table 3: Hypothetical TGA Data for this compound
Decomposition StageTemperature Range (°C)Mass Loss (%)Probable Lost Fragment
1185 - 25022.8%Propyl group and Ammonia (-C3H7, -NH3)
2250 - 40077.2%Decomposition of cyclooctane (B165968) ring structure

X-ray Crystal Structure Analysis for Absolute and Relative Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. thieme-connect.de For a molecule with multiple stereocenters like this compound, this technique is unparalleled in its ability to unambiguously establish both the relative and absolute configuration of each chiral center. researchgate.neted.ac.uk

The first and often most challenging step is to grow a high-quality single crystal of the compound suitable for diffraction. If the parent compound does not crystallize well, derivatization with a molecule known to promote crystallization can be employed. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. Fitting the known atoms into this map reveals the precise spatial arrangement of every atom, bond lengths, bond angles, and torsional angles. bibliotekanauki.pl To determine the absolute configuration, analysis of anomalous dispersion effects (the Bijvoet method) is often used, which allows for the correct assignment of the enantiomeric form present in the crystal. sci-hub.se

The following table lists hypothetical crystallographic data that could be obtained from an X-ray analysis of a derivative of this compound.

Table 4: Representative X-ray Crystallographic Data
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 105.2°
Resolution (Å)0.75
R-factor0.041
Flack Parameter0.02(5)

Computational and Theoretical Studies of 5 Amino 5 Propyl Cyclooctanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of solvent or matrix effects. These methods provide detailed insights into electronic structure, geometry, and energy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it well-suited for a molecule of this size. Geometry optimization calculations are employed to locate the minimum energy structures on the potential energy surface, which correspond to stable conformers.

For 5-Amino-5-propyl-cyclooctanol, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311+G(d,p), would be used to fully optimize the geometry of various possible conformers. The large and flexible cyclooctane (B165968) ring can adopt several low-energy conformations, such as the boat-chair (BC), twist-boat-chair (TBC), and crown families. The presence of the bulky propyl group and the polar amino group, capable of forming intramolecular hydrogen bonds with the hydroxyl group, significantly influences the relative stability of these conformers.

Key findings from DFT geometry optimizations would include precise bond lengths, bond angles, and dihedral angles for each stable conformer. The electronic structure analysis would yield information on the distribution of electron density, molecular orbital shapes, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical Low-Energy Conformer of this compound

Property Value
Method B3LYP/6-311+G(d,p)
Total Energy (Hartrees) -655.xxxxxx
HOMO Energy (eV) -6.x
LUMO Energy (eV) +1.x
HOMO-LUMO Gap (eV) 7.x
Dipole Moment (Debye) 2.x
C-N Bond Length (Å) 1.47x
C-O Bond Length (Å) 1.43x

Note: The data in this table is illustrative of typical results from DFT calculations and is not based on published experimental data.

While DFT is efficient, higher-level ab initio methods are often used to obtain more accurate single-point energies for the DFT-optimized geometries. Møller-Plesset perturbation theory (MP2) and composite methods like the Gaussian-4 (G4) theory incorporate electron correlation more rigorously. These methods are crucial for obtaining benchmark energetic data and reliable thermodynamic properties.

By applying G4 or MP2 calculations, a precise relative energy ranking of the different conformers of this compound can be established. These calculations would also yield highly accurate values for the enthalpy of formation, entropy, and Gibbs free energy. This data is essential for predicting the equilibrium populations of conformers at a given temperature.

To understand the conformational interchange between different minima, transition state (TS) calculations are performed. These calculations locate the saddle points on the potential energy surface that connect two conformers. By identifying the transition state structures, the energy barriers for conformational changes, such as ring-flipping or substituent rotation, can be determined. Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to find the TS, followed by frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Molecular Dynamics Simulations for Conformational Sampling

Due to the complexity of the conformational landscape, quantum chemical calculations alone may not identify all relevant low-energy structures. Molecular Dynamics (MD) simulations are employed to explore the conformational space more exhaustively. MD simulations model the atomic motions of the molecule over time by integrating Newton's laws of motion.

An MD simulation of this compound, typically run for nanoseconds or longer, would reveal the dynamic behavior of the molecule. By heating the system and then slowly cooling it (simulated annealing), the simulation can overcome energy barriers and sample a wide range of conformations. Snapshots from the MD trajectory can then be extracted and optimized using DFT to build a comprehensive library of low-energy conformers.

Analysis of Conformational Energy Landscapes and Strain Energiesacs.orgrsc.org

The results from both quantum chemical optimizations and MD simulations are combined to construct a detailed conformational energy landscape. This landscape maps the potential energy of the molecule as a function of its geometric parameters, often represented by key dihedral angles.

Analysis of this landscape reveals the most stable conformers, the energy barriers between them, and the pathways for interconversion. Strain energy calculations are also performed to quantify the destabilization arising from non-ideal geometries. For a substituted cyclooctanol (B1193912), the total strain is a combination of:

Angle Strain: Deviation from ideal sp³ bond angles.

Torsional Strain: Eclipsing interactions along C-C bonds.

Transannular Strain: Steric repulsion between atoms across the ring, a significant factor in medium-sized rings.

The presence of the geminal amino and propyl groups introduces additional steric strain, which influences the preferred conformation of the cyclooctane ring.

Table 2: Hypothetical Relative Energies and Strain Components for Major Conformers

Conformer Family Relative Energy (kcal/mol) Angle Strain (kcal/mol) Torsional Strain (kcal/mol) Transannular Strain (kcal/mol)
Boat-Chair (BC) 0.00 1.2 5.5 3.1
Twist-Boat-Chair (TBC) 1.5 1.0 6.2 3.8
Twist-Chair-Chair (TCC) 2.8 1.8 7.0 4.1

Note: This table presents a hypothetical energy profile to illustrate the concepts of conformational analysis and is not derived from experimental measurements.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at the molecular level. For this compound, theoretical studies could investigate potential reactions such as intramolecular cyclizations or rearrangements. For example, the reaction pathway for the dehydration of the alcohol or the N-alkylation of the amine could be modeled.

By calculating the structures and energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be mapped. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction's feasibility and kinetics. The modeling can also reveal the stereochemical outcome of a reaction, which is often dictated by the preferred conformations of the reactant and the transition state.

Understanding Electron Transfer Processes (e.g., Aminoketyl Radicals)

There is no publicly available research that specifically investigates the electron transfer processes or the formation and behavior of aminoketyl radicals involving this compound. While the study of aminoketyl radicals is an active area of chemical research, computational models and experimental data for this specific compound have not been published.

Characterization of Non-Covalent Interactions and Hydrogen Bonding Networks

No studies detailing the specific non-covalent interactions or characterizing the hydrogen bonding networks of this compound were found in the scientific literature. The presence of both an amino (-NH2) and a hydroxyl (-OH) group suggests that this molecule would participate in hydrogen bonding as both a donor and an acceptor, likely leading to complex intermolecular networks. However, without specific computational or crystallographic data, any description of these interactions would be purely speculative.

In Silico Predictive Modeling for Chemical Interactions and Applications (e.g., Solvent Design)

There is no available information from in silico predictive modeling studies for this compound concerning its chemical interactions or potential applications, such as in solvent design. Predictive modeling relies on existing data to forecast the properties and behavior of a molecule, and the foundational data for this compound is not present in the accessible scientific domain.

Due to the lack of specific research on this compound, no data tables with detailed research findings can be generated.

Derivatization Strategies for 5 Amino 5 Propyl Cyclooctanol

Derivatization of the Hydroxyl Group

The presence of the hydroxyl group in 5-Amino-5-propyl-cyclooctanol offers a prime site for chemical modification to improve its analytical characteristics. Common strategies include esterification, silylation, and acylation, as well as the use of specific tagging reagents.

Esterification Reactions

Esterification of the hydroxyl group in this compound can be achieved by reacting the compound with a suitable carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst. This reaction results in the formation of an ester, which is generally more volatile and less polar than the original alcohol, making it more amenable to analysis by gas chromatography.

Silylation for Increased Volatility and Thermal Stability

Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. For this compound, silylation involves the replacement of the hydrogen atom of the hydroxyl group with a trialkylsilyl group, commonly a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the molecule by reducing intermolecular hydrogen bonding. Furthermore, the resulting silyl (B83357) ether exhibits greater thermal stability, which is advantageous for high-temperature analytical techniques.

Silylating Reagent Abbreviation Leaving Group Typical Reaction Conditions
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAN-methyltrifluoroacetamideHeating at 60-100°C
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAN-methyltrifluoroacetamideHeating at 60-100°C
TrimethylchlorosilaneTMCSHClOften used as a catalyst with other silylating agents
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAN-methyltrifluoroacetamideForms more stable t-butyldimethylsilyl (TBDMS) derivatives

This table presents common silylating reagents and their typical application conditions.

Acylation for Enhanced Detection and Chromatography

Acylation of the hydroxyl group in this compound introduces an acyl group, which can enhance its chromatographic properties and detectability. Reagents such as acetic anhydride or trifluoroacetic anhydride are commonly used. The introduction of fluorinated acyl groups, for example, can significantly improve detection sensitivity in techniques like electron capture detection (ECD) for gas chromatography.

Use of Specific Tagging Reagents for Spectroscopic Detection

To enhance spectroscopic detection, particularly in techniques like fluorescence or UV-Vis spectroscopy, specific tagging reagents can be employed to derivatize the hydroxyl group. These reagents contain a chromophore or fluorophore that imparts strong absorption or emission properties to the derivative of this compound, thereby enabling highly sensitive detection and quantification.

Derivatization of the Amine Group

The primary amine group in this compound provides another reactive site for derivatization, with salt formation being a common and straightforward strategy.

Salt Formation (e.g., Hydrochloride Salts)

The basic nature of the amine group allows for its facile conversion into a salt through reaction with an acid. A common example is the formation of a hydrochloride salt by reacting this compound with hydrochloric acid. This conversion into an ionic salt significantly increases the compound's water solubility and can improve its stability and handling properties. The formation of a salt is a simple and effective method for modifying the physicochemical properties of the compound for specific applications.

Nucleophilic Substitution Reactions to Form New Amine Derivatives

The primary amine group in this compound serves as a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups to create new derivatives. This process is fundamental in preparing the molecule for different analytical methodologies. One common approach involves the reaction of the amino group with reagents that introduce a chromophore or a fluorophore, thereby enhancing detection by UV-Visible or fluorescence detectors in chromatographic systems.

For instance, reagents containing a good leaving group, such as a halogen, are susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amino group. This results in the formation of a new carbon-nitrogen bond and the displacement of the leaving group. The reaction conditions, including solvent, temperature, and pH, are critical in optimizing the yield and preventing side reactions. While specific studies on this compound are not detailed in publicly available literature, the principles of nucleophilic substitution on primary amines are well-established in organic chemistry.

Formation of Schiff Base Derivatives for Enantiomer Separation

The formation of Schiff bases, or imines, is a reversible reaction between the primary amino group of this compound and an aldehyde or a ketone. This derivatization is particularly useful for the enantiomeric separation of chiral amines. By reacting the racemic amine with a chiral, enantiomerically pure aldehyde or ketone, a pair of diastereomeric Schiff bases is formed. These diastereomers possess different physical properties and can be separated using achiral chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

A convenient method for this purpose involves the use of benzophenone (B1666685) imine derivatives, which can be readily prepared by reacting the amine with benzophenone imine. nih.gov The resulting diastereomeric imines can then be separated on various chiral stationary phases (CSPs). nih.gov Subsequent hydrolysis of the separated diastereomers can yield the individual enantiomers of the original amine.

Alkylation for Chromatographic Enhancement

Alkylation involves the introduction of an alkyl group onto the amino or hydroxyl group of this compound. This derivatization strategy is primarily employed to increase the volatility and thermal stability of the analyte, making it more amenable to analysis by gas chromatography. By replacing the active hydrogens on the polar functional groups with nonpolar alkyl groups, the intermolecular hydrogen bonding is reduced, which in turn lowers the boiling point of the derivative.

Common alkylating agents include alkyl halides and dialkyl sulfates. The reaction is typically carried out in the presence of a base to deprotonate the amino or hydroxyl group, thereby increasing its nucleophilicity. The choice of alkylating agent can be tailored to introduce specific alkyl groups that optimize chromatographic separation.

Acylation for Chromatographic Enhancement

Similar to alkylation, acylation is a widely used derivatization technique to enhance the chromatographic properties of compounds containing amino and hydroxyl groups. Acylation involves the introduction of an acyl group (R-C=O) via reaction with an acylating agent such as an acyl halide or an acid anhydride. This modification effectively caps (B75204) the polar functional groups, reducing their polarity and increasing the volatility of the derivative.

For amino acids and related compounds, a two-step derivatization is often employed for GC-MS analysis, where the carboxylic acid group is first esterified, followed by acylation of the amino group. mdpi.com Reagents such as propyl chloroformate can be used for the derivatization of amino groups, leading to the formation of carbamates which exhibit good chromatographic behavior. nih.govspringernature.com

Table 1: Comparison of Alkylation and Acylation for Chromatographic Enhancement

Feature Alkylation Acylation
Reagent Type Alkyl halides, dialkyl sulfates Acyl halides, acid anhydrides, chloroformates
Functional Group Formed Substituted amine/ether Amide/ester/carbamate
Primary Goal Increase volatility and thermal stability Increase volatility, improve peak shape
Effect on Polarity Significant reduction Significant reduction

| Common Analytical Technique | Gas Chromatography (GC) | Gas Chromatography (GC), HPLC |

Application of Chiral Derivatizing Reagents for Enantioseparation

The indirect separation of enantiomers is a powerful analytical strategy that involves the reaction of a racemic mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase. nih.govresearchgate.net A wide array of CDAs are available for the derivatization of amines and alcohols.

For primary amines like this compound, isothiocyanate-based CDAs have been shown to be effective. semanticscholar.org The reaction results in the formation of diastereomeric thioureas. Another important class of CDAs are those based on chloroformates, which react with amines to form diastereomeric carbamates. The choice of CDA is crucial and depends on factors such as reaction kinetics, stability of the derivatives, and the chromatographic properties of the resulting diastereomers. The main aspects of chiral derivatization of amino acids involve transforming the molecules into covalently bonded diastereomeric derivatives through the use of homochiral derivatizing agents. nih.gov

Table 2: Examples of Chiral Derivatizing Reagents for Amines

Chiral Derivatizing Agent (CDA) Functional Group Targeted Resulting Derivative
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE) nih.gov Secondary amines Diastereomeric carbamates
Isothiocyanate-based reagents semanticscholar.org Primary and secondary amines Diastereomeric thioureas
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) researchgate.net Primary and secondary amines Diastereomeric amides

Strategies for Enhanced Analytical Performance

Modification to Reduce Polarity and Increase Volatility/Thermal Stability

A primary objective of derivatization in the context of gas chromatography is to modify the analyte to reduce its polarity and increase its volatility and thermal stability. sigmaaldrich.com For a molecule like this compound, which contains both a polar amino group and a hydroxyl group, derivatization is essential for successful GC analysis. These polar functional groups can lead to poor peak shape, low sensitivity, and thermal degradation in the hot GC injector and column.

Silylation is a very common and effective derivatization technique for this purpose. Silylating reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the active hydrogens on the amino and hydroxyl groups to replace them with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com The resulting TBDMS derivatives are significantly less polar, more volatile, and more thermally stable, leading to improved chromatographic performance. The choice of derivatization strategy—be it silylation, acylation, or alkylation—depends on the specific analytical requirements and the instrumentation available.

Introduction of Chromophores or Fluorophores for Spectroscopic Detection

The functionalization of this compound with chromophoric or fluorophoric moieties is a critical strategy for enabling its detection and quantification in various analytical methodologies. The primary amino group on the cyclooctanol (B1193912) ring serves as a versatile handle for covalent modification with a range of derivatizing agents. This process attaches a "tag" to the molecule that either absorbs or emits light in the ultraviolet-visible spectrum, thereby allowing for spectroscopic analysis. The choice of derivatizing agent is dictated by the desired sensitivity, the nature of the analytical technique (e.g., UV-Vis spectrophotometry, spectrofluorimetry, or liquid chromatography with fluorescence detection), and the chemical environment of the intended application.

Several classes of reagents are well-suited for the derivatization of the primary amine in this compound. These reactions are typically nucleophilic substitutions or additions where the amino group acts as the nucleophile. Key considerations for these derivatization strategies include reaction efficiency, stability of the resulting conjugate, and the spectroscopic properties of the introduced chromophore or fluorophore.

N-hydroxysuccinimide (NHS) Esters: NHS esters of various dyes are widely used for their ability to react efficiently and specifically with primary amines under mild conditions to form stable amide bonds. For instance, the NHS ester of a fluorophore like fluorescein (B123965) can be reacted with this compound. This reaction is typically performed in a slightly alkaline buffer (pH 8-9) to ensure the primary amine is deprotonated and thus more nucleophilic. The resulting fluorescein-cyclooctanol conjugate would exhibit the characteristic absorption and emission spectra of the fluorescein dye, allowing for sensitive fluorescent detection.

Fluorescamine (B152294): This is a fluorogenic reagent, meaning it is non-fluorescent itself but reacts with primary amines to yield a highly fluorescent product. The reaction of fluorescamine with this compound is nearly instantaneous at room temperature in aqueous media. tandfonline.comnih.gov This rapid derivatization is advantageous for high-throughput screening and automated analytical systems. The resulting pyrrolinone derivative possesses strong fluorescence, which can be quantified to determine the concentration of the original amino alcohol. Unreacted fluorescamine is rapidly hydrolyzed to non-fluorescent products, minimizing background signal. tandfonline.com

Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, reacts with primary amines to form stable sulfonamide adducts that are intensely fluorescent. nih.gov The derivatization is typically carried out in an alkaline medium. A notable feature of the dansyl group is the sensitivity of its fluorescence emission to the polarity of the local environment. researchgate.net The fluorescence quantum yield of dansyl conjugates can vary significantly with the solvent, which can be a valuable property for probing binding interactions or conformational changes. aatbio.com

Isothiocyanates: Reagents such as fluorescein isothiocyanate (FITC) and rhodamine B isothiocyanate (RBITC) react with primary amines to form stable thiourea (B124793) linkages. Similar to NHS esters, this reaction is favored at a slightly alkaline pH. The choice between different isothiocyanates allows for tuning the spectroscopic properties of the derivatized this compound to match the excitation sources and detection windows of specific instrumentation. The resulting conjugates benefit from the high quantum yields and photostability of the respective parent dyes.

The selection of a particular derivatization strategy will depend on the specific requirements of the analysis. For example, for highly sensitive quantification, a fluorogenic reagent like fluorescamine might be preferred to minimize background fluorescence. For studies involving interactions with biomolecules in different environments, the environmentally sensitive fluorescence of a dansyl conjugate could provide additional valuable information.

The following table summarizes key research findings and properties of common derivatization agents applicable to this compound:

Derivatizing AgentReactive GroupReaction pHResulting LinkageExcitation Max (nm)Emission Max (nm)Key Features
Fluorescein-NHS Ester N-Hydroxysuccinimide8.0 - 9.0Amide~494~520Forms stable conjugates; high quantum yield.
Fluorescamine Spiro-lactone8.0 - 9.0Pyrrolinone~390~475Fluorogenic reagent; very fast reaction. tandfonline.com
Dansyl Chloride Sulfonyl Chloride9.5 - 11.0Sulfonamide~340~520Environmentally sensitive fluorescence. researchgate.net
Fluorescein Isothiocyanate (FITC) Isothiocyanate9.0 - 9.5Thiourea~490~520Widely used; forms stable conjugates.
4-Chloro-7-nitrobenzofurazan (NBD-Cl) Activated Halide9.0Amine~472~525Forms a fluorescent derivative. tandfonline.com

Interactive Data Table

Mechanistic Investigations of Reactions Involving 5 Amino 5 Propyl Cyclooctanol

In Vitro Mechanistic Studies of Chemical Interactions

There are no available in vitro mechanistic studies detailing the chemical interactions of 5-Amino-5-propyl-cyclooctanol.

Investigation of Enzyme Inhibition Mechanisms through Molecular Interaction Analysis

There are no studies available that investigate the potential enzyme inhibitory activities of this compound. Research on its interaction with any enzyme, analysis of inhibition kinetics, or determination of inhibition constants (Kᵢ) has not been published.

Studies on Molecular Interactions with Model Systems (e.g., Ligand-Receptor Binding Mechanisms)

No literature exists detailing the molecular interactions of this compound with any biological receptors or model systems. There are no published findings on its binding affinity, mode of action, or the structural basis of its interaction with any target.

Due to the lack of available data, a data table of compound names mentioned in the article cannot be generated.

Research Applications and Potential in Chemical Synthesis

Utility as Building Blocks for the Synthesis of Complex Organic Molecules8.2. Precursors for the Construction of Supramolecular Structures8.3. Role as Chiral Ligands in Asymmetric Catalysis8.4. Contribution to the Development of Novel Organic Transformations8.5. Potential in the Design of New Solvents and Advanced Materials

Without any scientific data, the creation of data tables and detailed research findings as requested is also not feasible. Any attempt to generate such content would be speculative and would not meet the standards of a professional and authoritative scientific article.

A conclusive article on "5-Amino-5-propyl-cyclooctanol" can only be written once the compound has been synthesized and its chemical properties and reactivity have been investigated and published in the peer-reviewed scientific literature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-5-propyl-cyclooctanol, and what factors influence yield optimization?

  • Methodological Answer: Synthesis typically involves cyclooctanol backbone functionalization. Key steps include:

  • Ring amination : Use of ammonia or nitrene precursors under catalytic conditions (e.g., Pd/C or Ru complexes) .
  • Propyl group introduction : Alkylation via Grignard reagents or nucleophilic substitution.
  • Yield optimization : Variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (5–10 mol%) should be systematically tested using factorial design .
    • Data Table: Common reaction conditions and yields from analogous cyclooctanol derivatives:
StepCatalystSolventTemp (°C)Yield (%)
Ring aminationPd/CDMF10045–60
PropylationNaHTHF8030–50

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra for amine proton shifts (δ 1.5–2.5 ppm) and cyclooctane ring conformation .
  • HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient elution) to detect impurities (<1% threshold) .
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present (requires single crystals in hexane/ethyl acetate) .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound?

  • Methodological Answer:

  • Solubility : Test in water, DMSO, and ethanol via shake-flask method (UV-Vis quantification at λ_max ~270 nm) .
  • logP : Estimate using reverse-phase HPLC retention times calibrated against standards (e.g., octanol-water partition coefficients) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

  • Methodological Answer:

  • Hypothesis testing : Check for tautomerism (amine vs. imine forms) using variable-temperature NMR in DMSO-d6 .
  • Cross-validation : Compare IR carbonyl peaks (absent in pure amine form) with X-ray data to rule out oxidation artifacts .
  • Computational modeling : Optimize molecular geometry with DFT (B3LYP/6-31G*) to predict NMR/IR spectra .

Q. What strategies are effective for improving enantiomeric excess in asymmetric synthesis of this compound?

  • Methodological Answer:

  • Chiral catalysts : Screen chiral ligands (e.g., BINAP, Salen) with transition metals (e.g., Rh, Cu) in kinetic resolution .
  • Solvent engineering : Use chiral ionic liquids (e.g., [BMIM][L-Pro]) to enhance stereoselectivity .
  • Process control : Monitor ee via chiral HPLC (Chiralpak AD-H column) and adjust reaction time/temperature dynamically .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer:

  • Steric maps : Generate using molecular dynamics simulations (e.g., Schrödinger Maestro) to identify hindered reaction sites .
  • Hammett analysis : Substitute para-position groups on the amine to correlate σ values with reaction rates (log(k) vs. σ) .
  • Competitive experiments : Compare reactivity with analogous compounds (e.g., 5-methyl vs. 5-propyl derivatives) under identical conditions .

Q. What in silico approaches predict the biological activity of this compound against target receptors?

  • Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to GPCRs or enzymes (PDB IDs: e.g., 5HT2A for serotonin receptors) .
  • QSAR modeling : Train models with descriptors like molar refractivity, H-bond donors, and topological polar surface area .
  • ADMET profiling : Predict toxicity (e.g., hepatotoxicity) via ProTox-II or SwissADME .

Contradiction Analysis & Research Design

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer:

  • Error source identification : Check force field accuracy, solvent models, and protonation states in simulations .
  • Dose-response validation : Re-run assays at varying concentrations (e.g., 1 nM–100 µM) to confirm IC50 trends .
  • Meta-analysis : Compare results with published analogs (e.g., 5-amino-cyclooctanol derivatives) to identify structural outliers .

Q. What frameworks (e.g., PICO, FINER) are suitable for designing hypothesis-driven studies on this compound?

  • Methodological Answer:

  • PICO :
  • Population : Cancer cell lines (e.g., HeLa).
  • Intervention : this compound at IC50.
  • Comparison : Untreated controls or cisplatin.
  • Outcome : Apoptosis rate (flow cytometry) .
  • FINER : Ensure feasibility (lab resources), novelty (patent landscape review), and relevance (therapeutic potential in oncology) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.